7-[(Benzyloxy)carbonyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a complex organic compound notable for its unique structural features and potential biological activities. It is characterized by a bicyclic imidazo[1,2-a]pyrazine core, which is known for its diverse pharmacological properties. The compound's molecular formula is C18H21N3O4, and it is identified by the CAS number 439111-72-5. The presence of the benzyloxycarbonyl group and the propan-2-yl substituent enhances its chemical reactivity and potential interactions with biological targets .
This compound can be synthesized from readily available starting materials through various chemical reactions. Its structure and properties have been studied in the context of medicinal chemistry, particularly for its potential applications in drug development.
7-[(Benzyloxy)carbonyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is classified as an imidazo[1,2-a]pyrazine derivative, which is significant in pharmaceutical chemistry for its bioactive properties.
The synthesis of 7-[(Benzyloxy)carbonyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid typically involves multiple steps:
The synthesis may require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yields and purity. Industrial production methods would likely focus on scaling up these laboratory procedures while ensuring cost-effectiveness and environmental sustainability .
The molecular structure of 7-[(Benzyloxy)carbonyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid can be described using various notations:
Property | Data |
---|---|
Molecular Formula | C18H21N3O4 |
Molecular Weight | 357.38 g/mol |
IUPAC Name | 7-[(Benzyloxy)carbonyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid |
InChI | InChI=1S/C18H21N3O4/c1-3(2)16(18(23)24)22-10(9)21(11-15(22)20)19(25)26-12(14)7-5(4)6-8(14) |
InChI Key | VRWPPCYNMWZIOT-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)C(=O)O |
The compound features a bicyclic structure with multiple functional groups that contribute to its reactivity and biological activity .
7-[(Benzyloxy)carbonyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry and potential modifications for enhanced biological activity .
While specific physical properties such as boiling point or melting point are not widely reported for this compound due to its complex nature and potential instability under certain conditions, general observations include:
Key chemical properties include:
These properties are essential for understanding how the compound behaves in various environments and its suitability for different applications .
7-[(Benzyloxy)carbonyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid has several applications across various scientific fields:
Research continues to explore the full range of applications for this compound as understanding of its mechanisms and effects deepens .
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0